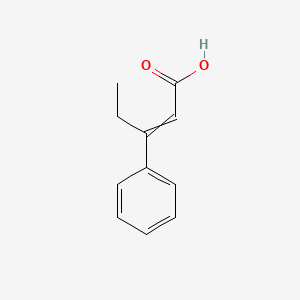![molecular formula C11H13N3O2 B11724873 N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B11724873.png)
N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide is an organic compound with the molecular formula C11H13N3O2 It is characterized by the presence of a hydrazinecarbonyl group attached to a phenyleth-1-en-1-yl moiety, which is further linked to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide typically involves the reaction of hydrazine with a suitable precursor containing the phenyleth-1-en-1-yl group. One common method involves the condensation of hydrazine with an α,β-unsaturated ketone, followed by acetylation to introduce the acetamide group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing catalysts and automated systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The phenyleth-1-en-1-yl moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]formamide
- N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]propionamide
- N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]butyramide
Uniqueness
N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the acetamide group, in particular, differentiates it from other similar compounds and influences its interaction with molecular targets.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16) |
InChIキー |
XNNGXWQPISXVFG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724809.png)

![6-Chloro-2-methylimidazo[2,1-b]thiazole](/img/structure/B11724823.png)

![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724838.png)
![1-[2-(4-Methylphenoxy)ethyl]piperazine](/img/structure/B11724839.png)
![3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11724844.png)
![N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11724852.png)
![(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B11724859.png)
![N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine](/img/structure/B11724865.png)


